molecular formula C9H15N3 B3376082 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole CAS No. 1171607-85-4

1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No.: B3376082
CAS No.: 1171607-85-4
M. Wt: 165.24 g/mol
InChI Key: CTQQXOPQZPHQDW-UHFFFAOYSA-N
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Description

1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a heterocyclic compound that contains both a pyrazole and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole typically involves the reaction of ethylhydrazine with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another functional group. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole: This compound has a similar structure but with the pyrrolidine ring attached at a different position on the pyrazole ring.

    1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole: This compound has a methyl group instead of an ethyl group, which may affect its chemical and biological properties.

    1-ethyl-4-(pyrrolidin-3-yl)-1H-pyrazole: This compound has the pyrrolidine ring attached at a different position, which may influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific structure, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-ethyl-4-pyrrolidin-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-12-7-8(6-11-12)9-4-3-5-10-9/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQQXOPQZPHQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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